molecular formula C10H9NS B7998688 2-(5-Methylthiophen-2-yl)pyridine CAS No. 139003-60-4

2-(5-Methylthiophen-2-yl)pyridine

Cat. No. B7998688
CAS RN: 139003-60-4
M. Wt: 175.25 g/mol
InChI Key: GYIIMRAUHWVENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylthiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Singlet Oxygen Production in Dyes and Pigments

    The compound is used in synthesizing zinc azaphthalocyanines, which are notable for their significant red shifted Q-band absorptions and singlet oxygen production. These properties make them useful in dyes and pigments (Mørkved et al., 2009).

  • Organic Light-Emitting Diode (OLED) Application

    2-(5-Methylthiophen-2-yl)pyridinato is a component in the structure of facial homoleptic cyclometalated iridium(III) complexes. These complexes have demonstrated high efficiency and pure-red emission, making them valuable in OLED technology (Tsuboyama et al., 2003).

  • Electro-Optic Materials

    A derivative of this compound is used in synthesizing NLO-active chromophore monolayers and nonlinear optical/electro-optic multilayers, which are significant in the field of electro-optic materials (Facchetti et al., 2003).

  • Anticancer and Antimicrobial Agents

    Derivatives containing 2-(5-Methylthiophen-2-yl)pyridine have been synthesized and evaluated for their potential as anticancer and antimicrobial agents (Katariya et al., 2021).

  • Aggregation Induced Emissive Materials

    2-((9H-fluoren-9-ylidene)methyl)pyridine, a related compound, has been identified as a key component in the synthesis of highly-emissive mechanofluorochromic organic solids, which change their emission colors upon exposure to mechanical stimuli. This has applications in various practical areas (Kuimov et al., 2020).

  • Anion and Metal Cation Coordination

    Tetrathiafulvalene-appended azine ligands, incorporating a derivative of this compound, have been used in the synthesis and full characterization of compounds suitable for sensing of fluoride anions and in the creation of electroactive rhenium complexes (Ayadi et al., 2015).

  • CO2 Reduction Catalysis

    In the field of inorganic chemistry, rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine moiety bound to an oxazoline ring, which include derivatives of this compound, have been synthesized and studied for their ability to catalyze the electrochemical reduction of CO2 (Nganga et al., 2017).

properties

IUPAC Name

2-(5-methylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-5-6-10(12-8)9-4-2-3-7-11-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIIMRAUHWVENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577389
Record name 2-(5-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139003-60-4
Record name 2-(5-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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